molecular formula C17H20N2O2S B5692091 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine

1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No.: B5692091
M. Wt: 316.4 g/mol
InChI Key: ZZCXGECROSILSQ-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine is an organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a benzenesulfonyl group and a 4-methylphenyl group attached to a piperazine ring. Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2S/c1-15-7-9-16(10-8-15)18-11-13-19(14-12-18)22(20,21)17-5-3-2-4-6-17/h2-10H,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCXGECROSILSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine typically involves the reaction of 4-methylphenylpiperazine with benzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.

Comparison with Similar Compounds

    1-(Benzenesulfonyl)piperazine: Lacks the 4-methylphenyl group.

    4-(4-Methylphenyl)piperazine: Lacks the benzenesulfonyl group.

    1-(Tosyl)-4-(4-methylphenyl)piperazine: Contains a tosyl group instead of a benzenesulfonyl group.

Uniqueness: 1-(Benzenesulfonyl)-4-(4-methylphenyl)piperazine is unique due to the presence of both the benzenesulfonyl and 4-methylphenyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a valuable compound for various research and industrial applications.

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